molecular formula C18H14ClN5O4S B2906441 2-((6-(4-chlorobenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(4-nitrophenyl)acetamide CAS No. 898606-06-9

2-((6-(4-chlorobenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(4-nitrophenyl)acetamide

Cat. No.: B2906441
CAS No.: 898606-06-9
M. Wt: 431.85
InChI Key: ZTUSEFCUULOYMH-UHFFFAOYSA-N
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Description

2-((6-(4-chlorobenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(4-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C18H14ClN5O4S and its molecular weight is 431.85. The purity is usually 95%.
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Biological Activity

The compound 2-((6-(4-chlorobenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(4-nitrophenyl)acetamide is a member of the triazine family, known for its diverse biological activities. This article reviews its biological activity, including its synthesis, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C₁₈H₁₄ClN₄O₂S
  • Molecular Weight : 404.8 g/mol
  • CAS Number : 898604-44-9

Biological Activity Overview

The biological activities of this compound have been evaluated in various studies focusing on its antimicrobial, anticancer, and anticonvulsant properties.

Antimicrobial Activity

Research indicates that derivatives of triazine compounds exhibit significant antibacterial and antifungal activities. For instance, compounds similar to the one have shown broad-spectrum antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves inhibition of bacterial cell wall synthesis or interference with protein synthesis pathways.

CompoundMicrobial StrainActivity (MIC)
2aE. coli50 µg/mL
5fS. aureus25 µg/mL

Anticancer Activity

The anticancer potential of triazine derivatives has been a focal point in recent pharmacological studies. For example, compounds with similar structural motifs have demonstrated cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). The compound's activity is often linked to its ability to induce apoptosis and inhibit cell proliferation.

Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of related triazine compounds on A549 cells using the MTT assay. The results indicated that certain derivatives had IC₅₀ values significantly lower than those of standard chemotherapeutics.

CompoundCell LineIC₅₀ (µM)
2bA54915
2cMCF720

Anticonvulsant Activity

The anticonvulsant properties of triazine derivatives have been investigated using models such as the maximal electroshock seizure (MES) test. Compounds structurally similar to the target compound have shown promising results in reducing seizure activity.

Research Findings:
A study reported that a related triazine compound exhibited a median effective dose (ED₅₀) of less than 20 mg/kg in MES models, indicating strong anticonvulsant activity compared to standard treatments.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by various substituents on its phenyl rings. Notably:

  • Chloro Substituents : Enhance antimicrobial activity.
  • Nitro Groups : Associated with increased anticancer efficacy.
  • Thioether Linkages : Contribute to overall biological potency by facilitating interactions with biological targets.

Properties

IUPAC Name

2-[[6-[(4-chlorophenyl)methyl]-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]-N-(4-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN5O4S/c19-12-3-1-11(2-4-12)9-15-17(26)21-18(23-22-15)29-10-16(25)20-13-5-7-14(8-6-13)24(27)28/h1-8H,9-10H2,(H,20,25)(H,21,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTUSEFCUULOYMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=NN=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN5O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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